molecular formula C19H11NO4S B2997592 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-35-0

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No. B2997592
CAS RN: 622362-35-0
M. Wt: 349.36
InChI Key: QQWCBBJHJCQWPB-YBEGLDIGSA-N
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Description

“(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the ligand (E)-2-((pyridin-4-ylmethylene)amino)phenol (pap) was synthesized by dissolving the educt (2 mmol, 0.397 g) in anhydrous ethanol (ca. 10 mL) and was added slowly to the solution of ZnCl2 (1 mmol, 0.136 g) in anhydrous ethanol (ca. 10 mL) and kept under stirring at ambient temperature for 6 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure is typically determined using X-ray diffraction, and the data collection and handling involve the use of a diffractometer and various software programs .


Chemical Reactions Analysis

The title compound was synthesized by mixing certain quantities of precursor compounds and solvents in a reactor . The reaction conditions and the choice of reactants can greatly influence the outcome of the synthesis .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. The presence of the thiophene ring is significant in medicinal chemistry, as it is often associated with biological activity. Research indicates that molecules with the thiophene ring system exhibit pharmacological properties, including anticancer effects .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new therapeutic agents. Compounds like (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate are explored for their potential to act as nonsteroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing inflammation and pain .

Antimicrobial Activity

Thiophene-based compounds are also known for their antimicrobial properties. This makes them candidates for the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for their electronic properties. They play a prominent role in the advancement of organic semiconductors, which are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. This is particularly important in protecting metals and alloys from corrosive processes, which is a significant concern in various industries .

Anesthetic Use

Some thiophene derivatives are used in medical applications as anesthetics. For example, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker .

Organic Synthesis: Heterocyclization

Thiophene derivatives are key intermediates in the synthesis of various heterocyclic compounds. The compound could be involved in heterocyclization reactions to create new molecules with potential biological activities .

Advanced Drug Design

Due to the diverse biological activities of thiophene derivatives, they are of great interest in the design and synthesis of advanced drug molecules. Medicinal chemists utilize these compounds to improve the efficacy and safety profiles of new drugs .

Future Directions

Thiophene-based analogs have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and applications of these and related compounds.

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4S/c21-18-14-4-3-13(23-19(22)17-2-1-9-25-17)11-15(14)24-16(18)10-12-5-7-20-8-6-12/h1-11H/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCBBJHJCQWPB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331792
Record name [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

CAS RN

622362-35-0
Record name [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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